![molecular formula C16H16N2O4S B2378102 3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid CAS No. 2287323-33-3](/img/structure/B2378102.png)
3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as 'compound A' and has been found to possess various biological activities, making it a promising candidate for several applications.
Mécanisme D'action
The mechanism of action of compound A is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. It also modulates the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activity of nuclear factor-kappa B, a transcription factor involved in inflammation and cancer. Additionally, it exhibits anti-oxidant properties by reducing the levels of reactive oxygen species and increasing the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using compound A in lab experiments is its ability to modulate the immune system and exhibit anti-inflammatory properties. This makes it a potential candidate for the development of new drugs for various immune-related diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on compound A. One area of interest is its potential use in the treatment of cancer. It has been shown to exhibit anti-cancer properties in vitro and in vivo, and further studies are needed to determine its efficacy in humans. Another area of interest is its use in the treatment of neurodegenerative diseases. It has been shown to exhibit neuroprotective effects, and further studies are needed to determine its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential use in the development of new drugs for various diseases.
In conclusion, 3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid is a promising compound that exhibits various biological activities. Its anti-inflammatory, anti-cancer, and anti-oxidant properties make it a potential candidate for the development of new drugs for various diseases. Further research is needed to determine its efficacy and potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid involves several steps. The starting material is pyridine-2-thiol, which is reacted with 3-bromo-propionic acid to form 3-bromo-propionyl pyridine-2-thiol. This intermediate is then reacted with phenyl isocyanate to form 3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]thio-propanoic acid. Finally, this compound is oxidized using hydrogen peroxide to yield this compound.
Applications De Recherche Scientifique
Compound A has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to modulate the immune system and exhibit neuroprotective effects. These properties make it a potential candidate for the development of new drugs for various diseases.
Propriétés
IUPAC Name |
3-[3-(phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-14(20)8-10-23-15-13(7-4-9-17-15)18-16(21)22-11-12-5-2-1-3-6-12/h1-7,9H,8,10-11H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHXXQRZHOABPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(N=CC=C2)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2378021.png)
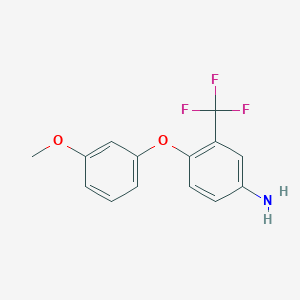
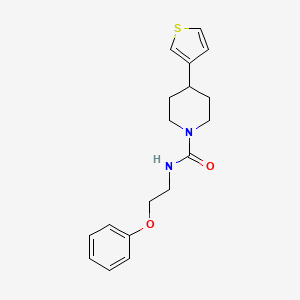
![N-(1-cyanocyclobutyl)-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2378026.png)
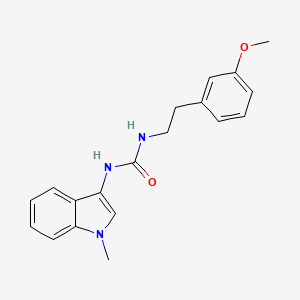
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2378029.png)
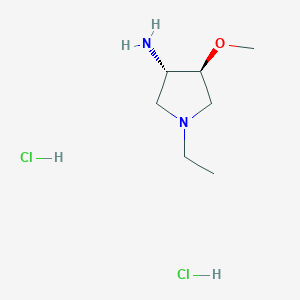
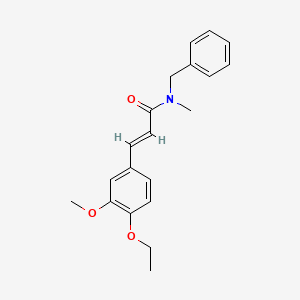
![6-Fluoro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-YL)butan-2-YL]pyridine-3-carboxamide](/img/structure/B2378035.png)
![N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2378037.png)
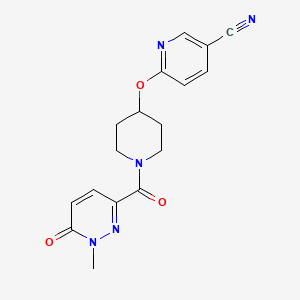

![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2378041.png)
![2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2378042.png)